

Physical and chemical properties of 8-bromo-1,6-naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 8-bromo-1,6-naphthyridine-2-carboxylic Acid

Cat. No.: B185948

[Get Quote](#)

An In-Depth Technical Guide to **8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid**

Introduction: A Core Heterocycle in Modern Chemistry

8-Bromo-1,6-naphthyridine-2-carboxylic acid is a highly functionalized heterocyclic compound built upon the diazanaphthalene core of 1,6-naphthyridine. Its strategic placement of a reactive bromine atom, a versatile carboxylic acid group, and the inherent electronic properties of the naphthyridine ring system make it a valuable and sought-after building block in medicinal chemistry and materials science. The naphthyridine scaffold itself is a "privileged structure," known to interact with a wide range of biological targets, and derivatives have shown potent antimicrobial, anticancer, and anti-inflammatory activities.^{[1][2][3]} This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers and drug development professionals.

Part 1: Molecular and Physicochemical Profile

The fundamental physical and computed properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are critical for experimental design, from selecting appropriate solvent systems to predicting membrane permeability.

Core Structural and Physical Data

The key identifying and physical properties of **8-bromo-1,6-naphthyridine-2-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	197507-55-4	[4][5][6][7][8]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[4][7][8]
Molecular Weight	253.05 g/mol	[7][8]
Appearance	Typically a solid or crystalline form	[1]
Melting Point	220°C (with decomposition)	[4]

The high melting point is indicative of a rigid, planar structure with strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the carboxylic acid groups and potential π - π stacking of the aromatic rings.

Structural Representation

To understand the spatial relationship of the functional groups, a diagram of the core structure is essential.

Caption: Structure of **8-bromo-1,6-naphthyridine-2-carboxylic acid**.

Solubility and Lipophilicity

While specific solubility data for the carboxylic acid is not readily available, predictions can be made based on its structure and data from its ethyl ester analog. The ethyl ester is noted to be soluble in organic solvents like ethanol and dichloromethane.[1] For the carboxylic acid, solubility is expected to be poor in non-polar solvents but should increase in polar organic solvents such as DMSO and DMF. Furthermore, as an acid, it will readily deprotonate in aqueous basic solutions (e.g., NaOH, NaHCO₃) to form a highly soluble carboxylate salt.

The predicted LogP (partition coefficient) of ~2.09 suggests a moderate degree of lipophilicity, a crucial parameter in drug design for predicting membrane permeability and pharmacokinetic behavior.[\[7\]](#)

Computational Properties

Computational models provide valuable predictive data for molecular characteristics relevant to drug discovery.

Property	Predicted Value	Significance	Source
Topological Polar Surface Area (TPSA)	63.08 Å ²	Predicts drug transport properties (e.g., cell permeability)	[7]
Hydrogen Bond Donors	1	The carboxylic acid - OH group	[7]
Hydrogen Bond Acceptors	3	The two ring nitrogens and the carbonyl oxygen	[7]
Rotatable Bonds	1	The C-C bond between the ring and the carboxyl group	[7]

These values, particularly the TPSA and hydrogen bonding capacity, are consistent with those of many orally available small molecule drugs, underscoring the compound's potential as a scaffold.

Part 2: The Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is the cornerstone of structural confirmation. The following sections detail the expected spectral signatures for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The four protons on the naphthyridine ring will appear as doublets or doublets of doublets, with their specific chemical shifts influenced by the anisotropic effects of the fused rings and the electronic effects of the nitrogen atoms, the bromine, and the carboxylic acid. The carboxylic acid proton itself is highly diagnostic, expected to appear as a broad singlet far downfield (10-12 ppm), though it may be subject to exchange with residual water in the solvent.[9]
- ^{13}C NMR: The carbon spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[9] The seven aromatic carbons will resonate between approximately 120-150 ppm, with the carbon atom bearing the bromine (C8) showing a shift influenced by the heavy atom effect.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

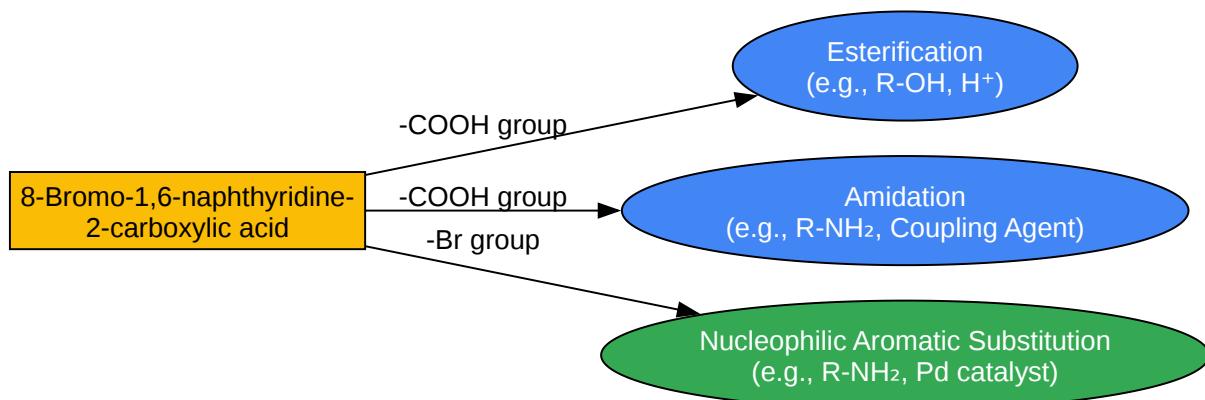
- O-H Stretch: A very broad and strong absorption is expected from 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[9][10]
- C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band is anticipated between 1680-1710 cm^{-1} , typical for the carbonyl stretch of an aromatic carboxylic acid.[10] Conjugation with the naphthyridine ring system slightly lowers this frequency compared to a saturated acid.
- C=N and C=C Stretches: Multiple sharp bands of medium intensity are expected in the 1450-1650 cm^{-1} region, corresponding to the stretching vibrations of the aromatic C=C and C=N bonds within the naphthyridine core.
- O-H Bend: A broad band may be visible around 900-960 cm^{-1} , corresponding to the out-of-plane bend of the hydroxyl group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the molecular formula and offering structural clues.

- Molecular Ion Peak (M^+): The mass spectrum should show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are ~50:50), this will appear as a characteristic pair of peaks (M^+ and $M+2$) of nearly equal intensity at m/z 252 and 254.
- Key Fragmentation Pathways: Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical ($[M-17]^+$) and the loss of the entire carboxyl group ($[M-45]^+$), which are often prominent peaks in the spectrum.[\[9\]](#)[\[11\]](#)

Part 3: Chemical Properties and Reactivity


The utility of **8-bromo-1,6-naphthyridine-2-carboxylic acid** as a synthetic intermediate stems from its distinct reactive sites.

Acidity (pKa)

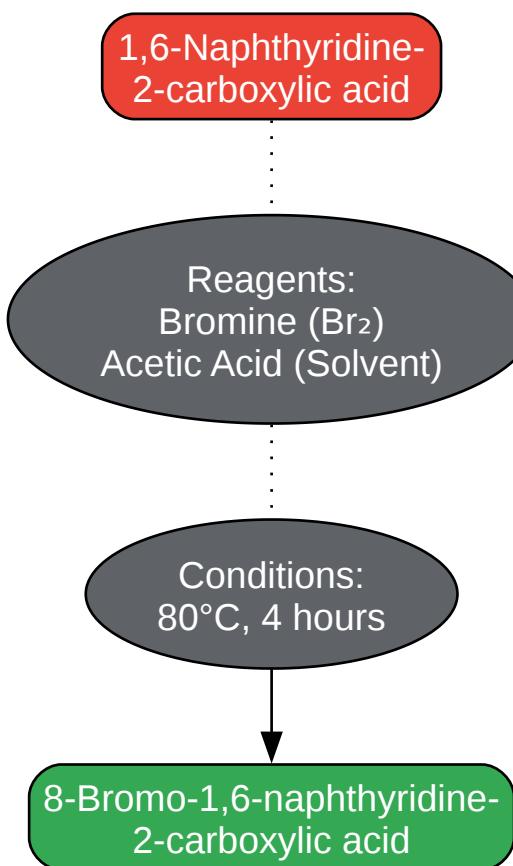
The carboxylic acid moiety is the primary acidic site. While an experimental pKa is not documented in the provided sources, it can be estimated. Aromatic carboxylic acids like benzoic acid have a pKa of ~4.2. The 1,6-naphthyridine ring is an electron-withdrawing system due to the electronegativity of the two nitrogen atoms. This effect will stabilize the conjugate base (carboxylate), thereby increasing the acidity and lowering the pKa relative to benzoic acid.

Key Reaction Pathways

The molecule offers three primary sites for chemical modification: the carboxylic acid, the bromine-substituted carbon, and the naphthyridine nitrogen atoms.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for the title compound.


- Reactions at the Carboxylic Acid: The -COOH group can undergo standard transformations.
 - Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.
 - Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine produces amides. This is a cornerstone of medicinal chemistry for building diversity.
- Reactions at the Bromine: The bromine at the C8 position is a handle for cross-coupling reactions.
 - Nucleophilic Aromatic Substitution (S_nAr): While direct substitution can be challenging, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) are highly effective for replacing the bromine with amines, boronic acids, and other nucleophiles.^[1] This allows for the introduction of a vast array of substituents at this position.
- Reactions involving the Naphthyridine Ring: The ring system itself can participate in reactions.

- Oxidation/Reduction: The nitrogen atoms can be oxidized to form N-oxides, or the ring can be reduced under specific conditions.[1]

Part 4: Synthesis and Applications

Synthetic Approach

A documented synthesis involves the direct bromination of the parent compound, 1,6-naphthyridine-2-carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the title compound.[12]

This electrophilic aromatic substitution is directed to the C8 position, likely influenced by the electronic nature of the fused pyridine rings.

Applications in Research and Drug Development

The true value of this compound lies in its application as a scaffold. The naphthyridine core is a key component in numerous biologically active molecules. For instance, nalidixic acid, an early quinolone antibiotic, features a related 1,8-naphthyridine core.[\[2\]](#) More advanced derivatives are investigated as:

- Anticancer Agents: As inhibitors of crucial cellular enzymes like Cyclin-Dependent Kinases (CDKs), such as CDK8/19.[\[13\]](#)
- Antimicrobial Agents: Serving as the foundation for novel antibiotics that target bacterial DNA gyrase.[\[2\]](#)
- Building Blocks: Used in the synthesis of complex molecules for materials science and as ligands for metal complexes.[\[1\]](#)

Part 5: Experimental Protocols

The following protocols describe standard procedures for characterizing **8-bromo-1,6-naphthyridine-2-carboxylic acid**.

Protocol 1: Determination of Melting Point

- Sample Preparation: Ensure the sample is dry and finely powdered.
- Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat rapidly to about 15-20°C below the expected melting point (220°C). Then, reduce the heating rate to 1-2°C per minute.
- Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. Note any decomposition (color change, gas evolution).

Protocol 2: Acquisition of NMR Spectra

- Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the acid and allow observation of the -OH proton).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate.
- ¹³C NMR Acquisition: Acquire the carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C. A spectral width of ~220 ppm is standard.
- Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 3: Measurement of FT-IR Spectrum

- Sample Preparation (ATR): Place a small, powdered amount of the dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the ATR crystal.
- Background Scan: Run a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

8-Bromo-1,6-naphthyridine-2-carboxylic acid is a molecule of significant synthetic utility. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity at both the carboxylic acid and bromo-substituted positions make it an ideal starting point for the construction of complex molecular architectures. For researchers in drug discovery, this compound offers a robust and adaptable scaffold for generating libraries of novel compounds aimed at a multitude of biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (EVT-12764714) [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Bromo-1,6-naphthyridine-2-carboxylic acid [oakwoodchemical.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 197507-55-4|8-Bromo-1,6-naphthyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 197507-55-4 | 8-Bromo-1,6-naphthyridine-2-carboxylic acid - AiFChem [aifchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 8-BROMO-1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 8-bromo-1,6-naphthyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b185948#physical-and-chemical-properties-of-8-bromo-1-6-naphthyridine-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com